Ethyl 2-(thietan-3-ylidene)acetate
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Overview
Description
Ethyl 2-(thietan-3-ylidene)acetate is an organic compound with the molecular formula C7H10O2S. It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(thietan-3-ylidene)acetate can be synthesized through a multi-step reaction process. One common method involves the reaction of thietan-3-ylidene-acetic acid ethyl ester with benzylamine at ambient temperature for 14 hours. The crude product is then purified by flash chromatography using a heptane-ethyl acetate gradient .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of nickel (II) chloride hexahydrate and sodium borohydride in methanol at 0°C has been reported for the preparation of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(thietan-3-ylidene)acetate undergoes various chemical reactions, including substitution reactions. For example, it reacts with phenylmethanamine to form ethyl 2-(3-(benzylamino)thietan-3-yl)acetate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include benzylamine, nickel (II) chloride hexahydrate, and sodium borohydride. Reaction conditions often involve ambient temperature and the use of solvents such as methanol and tetrahydrofuran .
Major Products Formed: The major products formed from the reactions of this compound include various substituted thietan derivatives, such as ethyl 2-(3-(benzylamino)thietan-3-yl)acetate .
Scientific Research Applications
Ethyl 2-(thietan-3-ylidene)acetate has several scientific research applications. It is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of ethyl 2-(thietan-3-ylidene)acetate involves its interaction with various molecular targets. The thietan ring can undergo nucleophilic substitution reactions, which are crucial for its biological activity. The compound’s effects are mediated through its interaction with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ethyl 2-(thietan-3-ylidene)acetate include other thietan derivatives and compounds with similar sulfur-containing rings, such as ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate .
Uniqueness: this compound is unique due to its specific thietan ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(thietan-3-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-2-9-7(8)3-6-4-10-5-6/h3H,2,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMIBQKAIDZFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CSC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-30-5 |
Source
|
Record name | ethyl 2-(thietan-3-ylidene)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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